molecular formula C8H6F6N2 B1303754 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene CAS No. 367-65-7

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene

Cat. No. B1303754
CAS RN: 367-65-7
M. Wt: 244.14 g/mol
InChI Key: BRLIJPMFMGTIAW-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene, also known as 3,5-Bis(trifluoromethyl)benzene-1,2-diamine, is an organic compound with a unique structure and a wide range of applications. It is a colorless to pale yellow liquid, with a boiling point of 85°C and a melting point of -22°C. It is soluble in organic solvents, such as ethanol and acetone, and has a low vapor pressure. Although it is not a naturally occurring compound, it has been synthesized and studied extensively in laboratories.

Scientific Research Applications

High Thermal Stability and Low Dielectric Constant Polyimides

  • Application: Synthesis of polyimides with high thermal stability and low dielectric constants using 3,5-bis(trifluoromethyl) phenyl-2,4-diaminobenzene.
  • Findings: These polyimides displayed good solubility, film forming ability, and notably low dielectric constants (2.68–3.20) and high glass transition temperatures (278–331 °C) (Zheng et al., 2021).

Safety in Preparation of Grignard Reagents

  • Application: Safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents.
  • Findings: Developed a reliable and safe method for preparing these potentially explosive Grignard reagents, crucial in various synthetic processes (Leazer et al., 2003).

Nickel(II) and Copper(II) Complexes

  • Application: Formation of nickel(II) and copper(II) complexes using compounds derived from 3,5-bis(trifluoromethyl)-1,2-diaminobenzene.
  • Findings: Successful synthesis of these metal complexes, which are crucial in various chemical reactions (Rodríguez-Morgade & Torres, 1995).

Organometallic Synthesis

  • Application: Use in organometallic synthesis as a starting material.
  • Findings: Effective in synthesizing various synthetically useful organometallic intermediates (Porwisiak & Schlosser, 1996).

Novel Pesticides Synthesis

  • Application: Key ingredient in the synthesis of novel pesticides like Bistrifluron.
  • Findings: Critical for producing potent growth-retarding pesticides (Liu An-chan, 2015).

Electroactive Schiff Base Ligands

  • Application: Utilized in electrochemical probes for DNA sensing.
  • Findings: Efficient binding to double stranded DNA and helpful in electrochemical detection of specific DNA sequences (Revenga-Parra et al., 2007).

Photochemical Reactivity

  • Application: Study of its photochemical reactivity and application in detection systems.
  • Findings: Demonstrated photocatalyzed defluorination and was used in a specific photoreactor for detection purposes (Chaignon et al., 2005).

Safety And Hazards

The safety data sheets of related compounds such as “3,5-Bis(trifluoromethyl)hydrocinnamic acid” and “3,5-Bis(trifluoromethyl)benzoyl chloride” indicate that these compounds may cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6N2/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(15)2-3/h1-2H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLIJPMFMGTIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378286
Record name 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene

CAS RN

367-65-7
Record name 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Diamino-3,5-bis(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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